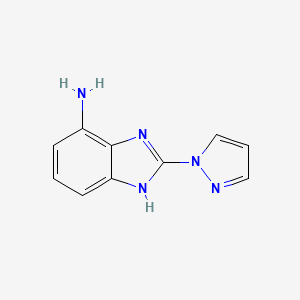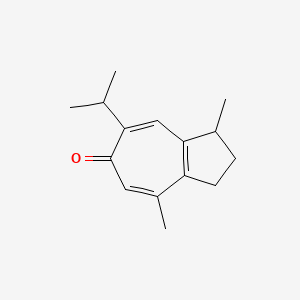![molecular formula C7H6BrN3 B12102192 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring makes this compound unique. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then protected by reacting with PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS), para-methoxybenzyl chloride (PMB-Cl), and various organic solvents such as chloroform and dichloromethane . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its ability to inhibit certain enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it has shown specific inhibitory activity against TRKs, making it a valuable compound for targeted therapeutic research .
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
5-bromo-1-methylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3 |
InChI-Schlüssel |
UETSQRROGGQUCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)


![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)
